![molecular formula C17H19NO5S B2934346 N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine CAS No. 331750-12-0](/img/structure/B2934346.png)

N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

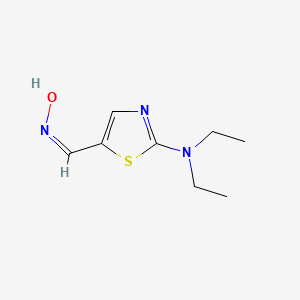

“N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine” is a chemical compound with the molecular formula C17H19NO5S. It has a molecular weight of 349.41 . This compound contains an ethoxyphenyl group, a methylphenyl group, and a glycine residue .

Synthesis Analysis

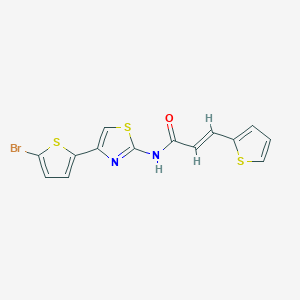

While specific synthesis methods for “N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine” were not found, similar compounds have been synthesized through various methods. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized, belonging to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . Another method involves the oxidative removal of the N-(p-ethoxyphenyl) group on β-lactams by ceric ammonium nitrate .Molecular Structure Analysis

The molecular structure of “N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine” can be analyzed based on its molecular formula C17H19NO5S. It contains an ethoxyphenyl group, a methylphenyl group, and a glycine residue .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine” include a molecular weight of 349.41 . Other properties such as boiling point, melting point, and vapor pressure are not available in the current data.Scientific Research Applications

Synthesis and Characterization

Chemical Synthesis and Modifications

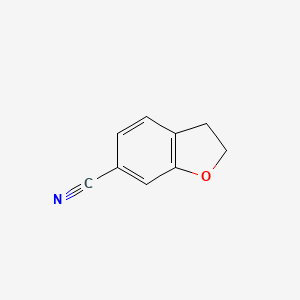

Research on compounds structurally related to N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine often involves the synthesis of amino acids and peptides, exploring the potential for creating novel molecules. For example, the synthesis of bis-1,3,4-oxadiazole containing glycine moiety demonstrates the chemical versatility and potential for creating compounds with specific biological activities (Tomi, Al-qaisi, & Al-Qaisi, 2010). Additionally, the study on N-(glycine)-para styrene sulfonamide (GSS) and its complex with palladium highlights the methods for synthesizing and characterizing new derivatives, offering insights into their potential applications in medicinal chemistry (Shafieyoon, Mehdipour, & Mary, 2019).

Enzyme Interactions

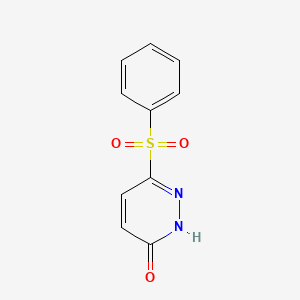

Investigations into the interactions of sulfonamide derivatives with biological targets, such as enzymes, provide foundational knowledge for drug discovery and development. A study on sulfonamide drugs binding to the colchicine site of tubulin presents a detailed thermodynamic analysis of drug-tubulin interactions, which could inform the design of new therapeutic agents targeting similar pathways (Banerjee et al., 2005).

Biological Investigations

Antimicrobial Activity

The synthesis and biological investigation of glycine-based sulfonamide derivatives, such as the study on GSS, not only explore the chemical synthesis aspects but also delve into the antimicrobial properties of these compounds. Such studies can lead to the development of new antimicrobial agents with specific target interactions (Shafieyoon, Mehdipour, & Mary, 2019).

Protein Engineering for Glyphosate Resistance

Understanding the molecular basis of resistance to herbicides like glyphosate through protein engineering is another area of interest. This research aims to modify the glyphosate target enzyme in plants to confer resistance, allowing for the development of herbicide-resistant crops. This approach highlights the application of chemical biology and genetic engineering in agriculture and plant science (Pollegioni, Schonbrunn, & Siehl, 2011).

properties

IUPAC Name |

2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-3-23-15-8-10-16(11-9-15)24(21,22)18(12-17(19)20)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARNENQDIHRPLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2934264.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2934266.png)

![2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2934267.png)

![N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934270.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2934271.png)

![N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride](/img/structure/B2934272.png)

![1-Methyl-3-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2934279.png)

![6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2934281.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one](/img/structure/B2934283.png)

![2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934284.png)